Product packaging for Leu-Arg-Val(Cat. No.:CAS No. 896730-70-4)

Leu-Arg-Val

Cat. No.: B12603558
CAS No.: 896730-70-4
M. Wt: 386.5 g/mol
InChI Key: DUBAVOVZNZKEQQ-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leu-Arg-Val is a synthetic tripeptide with the sequence Leucyl-Arginyl-Valine, offered for biochemical and life science research. The presence of arginine, a positively charged amino acid, suggests this peptide could be of interest in studies involving protein-protein interactions, substrate specificity for enzyme studies, or as a component in peptide library construction for drug discovery . Peptides containing arginine and valine, such as those found in angiotensin systems, are crucial in cardiovascular research, providing a context for the potential study of similar short-chain peptides . Furthermore, peptides serve as fundamental tools in exploring biosynthetic pathways, including nonribosomal peptide synthetase (NRPS) mechanisms and post-assembly modifications like Cβ-hydroxylation, making compounds like this compound valuable for metabolic and enzymatic research . This product is strictly labeled For Research Use Only (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34N6O4 B12603558 Leu-Arg-Val CAS No. 896730-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

896730-70-4

Molecular Formula

C17H34N6O4

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H34N6O4/c1-9(2)8-11(18)14(24)22-12(6-5-7-21-17(19)20)15(25)23-13(10(3)4)16(26)27/h9-13H,5-8,18H2,1-4H3,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1

InChI Key

DUBAVOVZNZKEQQ-AVGNSLFASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Molecular Occurrence and Derivation of Leu Arg Val Sequences in Biological Systems

Identification of Leu-Arg-Val as a Proteolytic Fragment from Endogenous Proteins

Proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids, is a fundamental process for the generation of bioactive peptides. The this compound sequence can emerge from the enzymatic cleavage of larger, naturally occurring proteins within the body.

Hemoglobin, the protein responsible for oxygen transport in the blood, is a known source of various bioactive peptides, collectively termed hemorphins. These peptides are fragments of the alpha- and beta-chains of hemoglobin. One of the most studied hemorphins is Leu-Val-Val-hemorphin-7 (LVV-H7), a decapeptide corresponding to residues 32-41 of the hemoglobin beta-chain. mdpi.comnih.gov The full sequence of LVV-H7 is Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe. mdpi.com

While the this compound sequence is not present as a contiguous unit within LVV-H7, the processing of hemoglobin can yield fragments containing these residues. For instance, some hemoglobin variants involve substitutions that could potentially alter proteolytic cleavage sites. In Hemoglobin Legnano, Arginine at position 141 of the alpha-chain is substituted by Leucine (B10760876). nih.gov The enzymatic breakdown of such protein variants, or of the standard hemoglobin chains, can release a variety of peptide fragments, and the specific sequence of these fragments depends on the proteases involved. The C-terminal -Arg-Phe sequence is considered a key determinant for the pressor activity of LVV-H7.

Bioactive peptides are sequences of 2 to 20 amino acids that can modulate physiological functions. nih.gov They are inactive within their parent proteins but can be released through enzymatic hydrolysis during food processing or digestion. nih.gov Proteins from sources like milk, eggs, soy, and marine organisms are rich precursors of these peptides. nih.govheraldopenaccess.us While the specific tripeptide this compound is not extensively documented as an isolated bioactive peptide from food sources in the provided literature, related sequences containing these amino acids have been identified. For example, enzymatic hydrolysis of milk proteins has yielded ACE-inhibitory peptides such as valine–arginine–tyrosine–leucine. nih.gov Similarly, a peptide derived from soy glycinin, leucine–proline–tyrosine–proline–arginine, has been shown to have serum cholesterol-lowering effects. nih.gov

The table below summarizes examples of bioactive peptides derived from food sources that contain Leucine, Arginine, or Valine, illustrating the context in which these amino acids appear.

Source Protein Enzyme Identified Bioactive Peptide Sequence Reference
Milk (β-Casein)PepsinArg-Tyr-Leu-Gly-Tyr nih.gov
Milk ProteinTrypsinLys-Val-Leu-Pro-Val-Pro-Gln nih.gov
Soy GlycininNot SpecifiedLeucine–Proline–Tyrosine–Proline–Arginine nih.gov
Royal Jelly ProteinProtease NLeu-Asp-Arg nih.gov
Egg ProteinNot SpecifiedArg-Val-Pro-Ser-Leu nih.gov

The this compound sequence, or sequences containing these amino acids in close proximity, can be found within protein precursors or as part of enzyme substrates. The specific arrangement of amino acids dictates how and where an enzyme will cleave the protein. For example, in the biosynthesis of certain nonribosomally-derived peptidyl natural products, enzymes called nonribosomal peptide synthetases (NRPSs) activate and link amino acids. One such system involves the activation of L-Arg, with L-Val being incorporated upstream in the peptide chain. nih.gov

Furthermore, studies on leucine aminopeptidases, enzymes that cleave N-terminal amino acids from peptides, have shown that for the successful cleavage of certain hydrophobic peptides, the presence of an Arginine residue within the first four positions is a requirement. nih.gov This highlights the importance of the relative positioning of amino acids like Leucine and Arginine within a peptide substrate for enzymatic recognition and processing.

Enzymatic Release and Processing Mechanisms of this compound-Containing Peptides

The generation of peptides containing the this compound sequence from larger proteins is dependent on the action of specific proteases (enzymes that break down proteins). These enzymes exhibit specificity, cleaving peptide bonds at particular amino acid residues. Hemorphins, for example, can be generated in vitro by the action of endogenous proteases such as pepsin, cathepsin D, and pancreatic elastase. nih.gov

Commonly used enzymes for the production of bioactive peptides from various protein sources include:

Trypsin: This enzyme typically cleaves the peptide chain at the carboxyl side (C-terminus) of Arginine (Arg) and Lysine (B10760008) (Lys) residues. ucsb.edu

Chymotrypsin: It primarily cleaves at the C-terminus of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). ucsb.edu

Pepsin: This digestive enzyme has a broad specificity but preferentially cleaves after aromatic and hydrophobic amino acids. nih.gov

Elastase: This protease cleaves at the C-terminus of small, neutral amino acids such as Glycine (Gly) and Alanine (Ala). ucsb.edu

Carboxypeptidases: These are exopeptidases that remove amino acids one at a time from the C-terminus of a peptide chain. libretexts.org

The angiotensin-converting enzyme (ACE) has been implicated in the degradation and inactivation of some hemorphins, such as LVV-H7. nih.gov This indicates that once released, peptides containing sequences like this compound can be further processed and their biological activity modulated by other enzymes in the body.

Significance of Stereoisomeric Configurations (e.g., D-Val-Leu-Arg) in Peptide Activity Research

Amino acids, with the exception of glycine, exist in two mirror-image forms, or stereoisomers: the L-form and the D-form. nih.gov In nature, proteins are almost exclusively synthesized using L-amino acids. technologynetworks.com However, peptides containing D-amino acids are found in various organisms and can be generated through enzymatic post-translational modifications or spontaneous isomerization. nih.govnih.gov

The substitution of an L-amino acid with its D-stereoisomer, for example creating a peptide like D-Val-Leu-Arg from L-Val-Leu-Arg, can have profound effects on the peptide's properties. A change in the stereochemistry of even a single amino acid can dramatically alter a peptide's three-dimensional structure, which in turn affects its biological activity and stability. nih.gov

Key implications of stereoisomeric configurations in peptide research include:

Proteolytic Resistance: Peptides containing D-amino acids often show increased resistance to degradation by proteases, which are typically specific for L-amino acid sequences. nih.gov This can prolong the peptide's half-life and biological activity.

Altered Biological Activity: The change in shape due to a D-amino acid can alter how the peptide interacts with its biological target, such as a receptor or an enzyme, potentially leading to enhanced, reduced, or completely different activity.

Analytical Challenges: Diastereomeric peptides (peptides that differ in the configuration of at least one, but not all, chiral centers) have identical masses, making them difficult to distinguish using standard mass spectrometry-based methods. nih.gov Specialized analytical techniques are required to identify and characterize the stereochemistry of peptides in biological samples. nih.gov

While specific research on the D-Val-Leu-Arg isomer is not detailed in the provided search results, the principles of stereochemistry are fundamental to peptide design and drug development. The deliberate incorporation of D-amino acids is a common strategy to enhance the therapeutic potential of bioactive peptides.

Advanced Methodologies in Synthetic Leu Arg Val Peptide Research

Solid-Phase Peptide Synthesis (SPPS) Techniques for Leu-Arg-Val and its Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its analogues, offering significant advantages over solution-phase methods by simplifying the purification process at each step. cambridge.org The general principle involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. cambridge.orgnih.gov

The synthesis of this compound typically follows the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The process begins with the C-terminal amino acid, Valine, attached to a suitable resin, such as Wang or 2-chlorotrityl chloride resin. researchgate.nethplc.eu Each synthesis cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid, commonly with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. nih.govphenomenex.com

A critical challenge in the synthesis of this compound is the incorporation of Arginine due to its highly basic and nucleophilic guanidinium (B1211019) side chain. This functionality must be protected throughout the synthesis to prevent side reactions. The most common protecting group for Arginine in Fmoc-SPPS is the bulky and acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. Current time information in Bangalore, IN.creative-peptides.comnih.gov The Pbf group effectively shields the guanidinium side chain during coupling and is efficiently removed during the final cleavage step under strong acidic conditions (e.g., trifluoroacetic acid). nih.govresearchgate.net Other protecting groups such as tosyl (Tos), 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), and pentamethylchroman-6-sulfonyl (Pmc) have also been used, though Pbf is often preferred for its lability. researchgate.net Recently, the nitro (NO2) group has been revisited as a cost-effective alternative for Arginine protection, which can minimize the formation of δ-lactam, a common side-reaction during Arg activation. acs.org

Coupling reagents are essential to facilitate the formation of the amide bond. A variety of reagents can be employed, often in combination with an additive to suppress racemization and improve efficiency. Common combinations include N,N'-diisopropylcarbodiimide (DIC) with OxymaPure or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (B91526) (HBTU) with 1-hydroxybenzotriazole (B26582) (HOBt). hplc.eugoogle.com

The synthesis of analogues of this compound, such as those with D-amino acids or other modifications, follows the same SPPS principles, simply by incorporating the desired modified building block at the appropriate position in the sequence. google.comresearchgate.net

Table 1: Common Protecting Groups for Arginine in Fmoc-SPPS

Protecting Group Full Name Key Features Cleavage Condition
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Widely used, high lability, helps prevent side reactions. nih.govresearchgate.net Strong acid (e.g., TFA). researchgate.net
Pmc 2,2,5,7,8-Pentamethylchroman-6-sulfonyl More acid labile than Mtr. researchgate.net Strong acid (e.g., TFA). researchgate.net
Mtr 4-Methoxy-2,3,6-trimethylphenylsulfonyl Requires prolonged reaction times for removal. researchgate.netacs.org TFA with scavengers. researchgate.net

| NO₂ | Nitro | Reduces δ-lactam formation, cost-effective. acs.org | Catalytic hydrogenation or reduction (e.g., SnCl₂). acs.org |

Chemical Strategies for Incorporating Specific Labels and Reporter Moieties

To study enzymes that recognize and cleave the this compound sequence, such as certain kallikreins or plasminogen activators, the peptide is often conjugated to a chromogenic or fluorogenic reporter moiety. nih.govnovoprolabs.com The most common reporters are p-nitroanilide (pNA) and 7-amino-4-methylcoumarin (B1665955) (AMC). merckmillipore.comnih.gov When the peptide-reporter conjugate is cleaved by a protease at the amide bond linking the C-terminal Valine to the reporter, the free pNA or AMC is released. This liberation results in a measurable change in absorbance (for pNA) or fluorescence (for AMC), allowing for a continuous and sensitive assay of enzymatic activity. merckmillipore.combiosynth.com

The synthesis of these labeled substrates can be achieved directly via SPPS. merckmillipore.com For example, a resin pre-loaded with the AMC moiety can be used as the solid support. merckmillipore.com The peptide chain (Val, then Arg, then Leu) is built upon the AMC-resin using standard Fmoc-SPPS cycles. merckmillipore.com Alternatively, a building block like 5-Amino-2-nitrobenzoic acid (Anb5,2), an analogue of pNA, can be attached to the resin, followed by peptide elongation. nih.gov This solid-phase approach facilitates the synthesis of libraries of potential substrates for enzyme profiling. merckmillipore.com The resulting D-Val-Leu-Arg-pNA and H-D-Val-Leu-Arg-AFC are well-documented substrates for glandular kallikrein. nih.govnovoprolabs.comscbt.com

Table 2: Common Reporter Groups for this compound Based Protease Substrates

Reporter Group Type Detection Principle Typical Wavelengths Target Enzyme Example
pNA (p-nitroanilide) Chromogenic Release of p-nitroaniline leads to increased absorbance. tandfonline.com ~405 nm Glandular Kallikrein, t-PA. novoprolabs.commedchemexpress.com
AMC (7-amino-4-methylcoumarin) Fluorogenic Release of free AMC results in a large increase in fluorescence. merckmillipore.com Ex: ~342 nm, Em: ~441 nm. merckmillipore.com Kallikrein, other proteases. nih.govmedchemexpress.com

| AFC (7-amino-4-trifluoromethylcoumarin) | Fluorogenic | Similar to AMC, often with enhanced sensitivity. nih.gov | Ex: ~400 nm, Em: ~505 nm. biosynth.com | Kallikrein. nih.govscbt.com |

Isotopic labeling is a powerful tool for studying the kinetics, metabolism, and structure of peptides without altering their chemical properties. creative-peptides.comsigmaaldrich.com Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the this compound sequence to make it "visible" to analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. cambridge.orgsigmaaldrich.com

For synthetic peptides, the most straightforward method is to use commercially available amino acid building blocks that are already isotopically labeled. cortecnet.comthermofisher.com For example, to synthesize a specifically labeled this compound, one could use Fmoc-L-Leucine (¹³C₆, ¹⁵N), Fmoc-L-Arginine (¹³C₆, ¹⁵N₄), or Fmoc-L-Valine with desired labeling patterns during SPPS. thermofisher.com This allows for site-specific labeling, enabling researchers to probe the local environment and dynamics of a particular residue within the peptide. researchgate.netibs.fr

These labeled peptides are invaluable for several applications:

NMR Spectroscopy: Labeled peptides allow for the application of heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC), which can resolve individual atomic signals and provide detailed three-dimensional structural information and dynamics. cambridge.org

Mass Spectrometry: Isotope-labeled peptides serve as ideal internal standards for quantitative proteomics and metabolic studies, allowing for precise measurement of peptide or protein abundance in complex biological samples. creative-peptides.com

Kinetic Studies: By tracking the metabolic fate of the heavy isotopes, researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of the peptide in vivo. creative-peptides.com

Research-Grade Purification and Characterization Methodologies for Synthetic this compound Peptides

After synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired peptide along with by-products from incomplete reactions or side reactions. Achieving research-grade purity necessitates robust purification and characterization.

The primary method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). phenomenex.commdpi.com This technique separates the peptide from impurities based on hydrophobicity. hplc.eu The crude peptide mixture is passed through a column packed with a nonpolar stationary phase (typically silica-based C8 or C18). hplc.eugoogle.com Elution is achieved using a gradient of an aqueous solvent (often containing an ion-pairing agent like 0.1% trifluoroacetic acid, TFA) and an organic solvent, usually acetonitrile. phenomenex.comgoogle.com Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized to obtain a dry, stable powder. mdpi.com

Once purified, the identity and purity of the this compound peptide are confirmed using a combination of analytical techniques:

Analytical RP-HPLC: This is used to assess the purity of the final product by injecting a small sample onto an analytical column and observing the resulting chromatogram. A single, sharp peak indicates high purity. phenomenex.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence was assembled. researchgate.neteastport.czpromega.com.cn Tandem MS (MS/MS) can further be used to sequence the peptide by fragmenting it and analyzing the resulting daughter ions. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR can provide information on the peptide's conformation in solution.

Rational Design and Synthesis of this compound Peptidomimetics and Analogues for Mechanistic Elucidation

Rational design of peptidomimetics and analogues of this compound is a key strategy for dissecting its structure-activity relationships (SAR) and for developing more stable or potent modulators of its biological targets. researchgate.netmdpi.com Peptidomimetics are molecules that mimic the essential structural features of a peptide but have modified backbones or unnatural amino acids to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. researchgate.netmdpi.com

The process of rational design involves systematically modifying the this compound sequence and evaluating the impact on biological activity. This can include:

Alanine Scanning: Systematically replacing each amino acid (Leu, Arg, Val) with Alanine to determine the contribution of each side chain to the peptide's function.

D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer to probe the importance of stereochemistry and to increase resistance to proteolytic degradation. mdpi.com

Side Chain Modification: Altering the side chains, for example, by using analogues like ornithine instead of arginine, or by changing the size and hydrophobicity of the leucine (B10760876) or valine residues. nih.gov

Backbone Modification: Introducing non-peptide bonds (e.g., ester or ether linkages) to create a peptidomimetic with improved stability.

These analogues are synthesized using the same SPPS methods described previously, by incorporating the modified building blocks into the sequence. researchgate.net For example, a study aiming to develop potent anticonvulsant agents synthesized a series of analogues of LVV-hemorphin-7 by modifying the N- and C-termini with various D-amino acids and α-aminophosphonic acids. researchgate.net By comparing the biological activity of these rationally designed analogues, researchers can build a detailed SAR model, which provides insight into the specific interactions between the peptide and its receptor and guides the development of optimized therapeutic leads. nih.govnih.govplos.org

Enzymatic and Receptor Mediated Molecular Mechanisms of Action of Leu Arg Val Motifs

Detailed Enzyme Substrate and Inhibitor Kinetics of Leu-Arg-Val Containing Peptides

The interaction of this compound-containing peptides with enzymes is a highly specific process governed by the principles of enzyme kinetics. The following subsections explore the intricacies of these interactions, from substrate recognition and cleavage to the determination of kinetic parameters and mechanisms of inhibition.

Protease Substrate Specificity and Cleavage Site Recognition

Several classes of proteases exhibit a remarkable specificity for cleaving peptide bonds involving the this compound motif or similar sequences. This recognition is critical for their biological function.

MALT1 Paracaspase: The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a vital role in NF-κB signaling. MALT1 demonstrates a distinct substrate specificity, cleaving its substrates after an arginine residue. frontiersin.org The consensus cleavage site for MALT1 has been identified as Leu-Val-Ser-Arg, a sequence closely related to this compound. nih.gov This recognition motif is found in several of its known physiological substrates, including B-cell lymphoma/leukemia 10 (Bcl10), which is cleaved at the sequence Leu-Arg-Ser-Arg. nih.govpnas.org The specificity for a hydrophobic residue like leucine (B10760876) at the P4 position is a key determinant for MALT1 substrate recognition. frontiersin.orgnih.gov Research has shown that MALT1 can cleave a synthetic substrate, Ac-Leu-Val-Ser-Arg-AMC, demonstrating the importance of this sequence in its proteolytic activity. researchgate.net Furthermore, MALT1 has been shown to cleave itself at arginine 149 (R149), a process that is crucial for its activity. plos.org Other identified MALT1 substrates include RelB, CYLD, NIK, and A20, all of which contain an arginine at the P1 cleavage site. nih.gov For instance, human ZC3H12D has a predicted MALT1 cleavage site at Leu-Val-Pro-Arg61↓Gly, and caspase 10 is cleaved at Leu-Val-Ser-Arg254↓Gly. nih.gov

Kallikreins: These are a subgroup of serine proteases involved in various physiological processes, including the regulation of blood pressure. echelon-inc.com Tissue kallikreins generally exhibit a preference for cleaving after arginine residues. nih.govnih.govjci.org Synthetic fluorogenic and colorimetric substrates like D-Val-Leu-Arg-AFC and D-Val-Leu-Arg-pNA are commonly used to assay kallikrein activity, indicating that the Val-Leu-Arg sequence is a recognized substrate motif. echelon-inc.commedchemexpress.comechelon-inc.com Studies on the extended substrate specificity of kallikreins have revealed the importance of residues beyond the P1 position. For instance, in some kallikreins, a leucine residue at the P2 position is preferred. nih.gov The specificity constant (kcat/Km) for kallikrein activity can be influenced by the length of the peptide substrate and the specific amino acids at positions P4 to P6, highlighting the role of an extended interaction site. capes.gov.br

Tissue-type Plasminogen Activator (t-PA): t-PA is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to plasmin. Its primary physiological cleavage site in plasminogen is the Arg561-Val562 bond. nih.govcapes.gov.brebi.ac.uk This inherent specificity for an arginine at the P1 position and a valine at the P1' position underscores the relevance of the Arg-Val component of the this compound motif. While t-PA can hydrolyze synthetic peptide substrates modeled after the plasminogen cleavage site, it does so with significantly lower efficiency compared to its natural substrate, suggesting that the tertiary structure of plasminogen is critical for optimal recognition and catalysis. nih.govcapes.gov.brpnas.org Studies using synthetic substrates have shown that two-chain t-PA hydrolyzes the substrate d-Val-Leu-Arg-pNA more effectively than one-chain t-PA. capes.gov.br However, it's important to note that the presence of fibrin (B1330869) dramatically enhances the catalytic efficiency of t-PA for plasminogen. nih.govcapes.gov.br

Aminopeptidases: These enzymes catalyze the removal of amino acids from the N-terminus of peptides and proteins. stanford.eduscbt.com Their substrate specificity is primarily determined by the N-terminal amino acid (P1 position). stanford.edu While some aminopeptidases, like those in the M17 (leucyl aminopeptidase) family, show a preference for leucine at the P1 position, their activity on a tripeptide like this compound would involve the sequential removal of leucine. stanford.edubiorxiv.orgresearchgate.net The subsequent cleavage of arginine and valine would depend on the specificity of the acting aminopeptidase (B13392206). Some aminopeptidases have broad specificity and can cleave various N-terminal residues, including arginine. nih.govnih.gov For example, aminopeptidase Ey from hen's egg yolk has been shown to have broad specificity and can hydrolyze N-terminal residues from various peptides. nih.gov The efficiency of cleavage can be influenced by the subsequent amino acids in the peptide chain. biorxiv.org

Determination of Enzyme Kinetic Parameters (Michaelis Constant, Turnover Rate, Catalytic Efficiency)

The efficiency of enzymatic reactions involving this compound containing peptides can be quantified by determining key kinetic parameters.

For kallikrein , synthetic substrates have been instrumental in these determinations. For instance, a prostatic kallikrein-like enzyme was found to hydrolyze the synthetic substrate D-prolyl-phenylalanyl-arginine-p-nitroanilide with a Michaelis constant (Km) of 0.45 mM and a maximum specific activity of 34 nmol/min per mg. jci.org Another study using various synthetic substrates for human urinary kallikrein provided further insights into its kinetic properties. ahajournals.org

In the case of tissue-type plasminogen activator (t-PA) , a comparative kinetic analysis of one-chain and two-chain t-PA using the substrate d-Val-Leu-Arg-pNA revealed that the approximately 4-fold higher efficiency of the two-chain form was primarily due to a difference in the turnover rate (kcat), while the Km values were similar. capes.gov.br The interaction of t-PA with its physiological substrate, plasminogen, is significantly enhanced by fibrin, which drastically reduces the Km by a factor of 440. nih.govcapes.gov.br

For MALT1 , in vitro cleavage assays using the fluorogenic substrate Ac-Leu-Val-Ser-Arg-AMC have been employed to measure its protease activity, with the rate of fluorescence increase providing a measure of the reaction velocity. researchgate.net The catalytic efficiency of MALT1 has also been compared for different substrates, such as CYLD, by incubating the substrate with increasing amounts of the enzyme. nih.gov

Aminopeptidases from the M17 family have been characterized kinetically using Leu-based substrates. For example, Plasmodium falciparum M17 aminopeptidase (PfA-M17) exhibited the highest affinity for [Leu]₄-Mec with a Km of 6.9 μM, but a slow turnover rate of 0.02 s⁻¹. biorxiv.org The catalytic efficiency (kcat/Km) of these enzymes was observed to decrease with increasing substrate length. biorxiv.org

The table below summarizes some of the reported kinetic parameters for enzymes acting on substrates related to the this compound motif.

Interactive Data Table: Enzyme Kinetic Parameters for Substrates Containing or Related to the this compound Motif

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Prostatic Kallikrein-like enzymeD-Pro-Phe-Arg-pNA450-- jci.org
Plasmodium falciparum M17 Aminopeptidase (PfA-M17)[Leu]₄-Mec6.90.022898.6 biorxiv.org
Tissue-type Plasminogen Activator (t-PA)Plasminogen (in presence of fibrin)--- nih.govcapes.gov.br

Note: A dash (-) indicates that the specific value was not provided in the cited sources.

Allosteric Regulation and Active Site Requirements in Enzyme-Peptide Interactions

The interaction between enzymes and peptides containing the this compound motif is not solely dependent on the primary sequence but is also influenced by allosteric regulation and specific requirements of the enzyme's active site.

For MALT1 , dimerization is a crucial step for its proteolytic activity. pnas.org The crystal structure of the MALT1 paracaspase domain reveals a substrate-binding groove that specifically recognizes the peptide sequence. The P1 arginine of a substrate analog makes multiple hydrogen bonds with three negatively charged residues (Asp365, Asp462, and Glu500) in the S1 pocket. pnas.org The S4 pocket of MALT1 favors a hydrophobic residue, such as leucine or valine, which is consistent with the Leu-Val-Ser-Arg consensus cleavage sequence. nih.govpnas.org This highlights the precise structural requirements for substrate binding and catalysis.

Peptide-Mediated Enzyme Inhibition Mechanisms (e.g., Angiotensin Converting Enzyme)

Peptides containing the this compound motif can also act as inhibitors of certain enzymes. A prime example is the inhibition of Angiotensin-Converting Enzyme (ACE) . ACE plays a critical role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Peptides derived from food sources have been identified as ACE inhibitors. While specific data on this compound as a direct ACE inhibitor is not extensively detailed in the provided context, the general mechanism of peptide-mediated ACE inhibition involves the peptide binding to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrate, angiotensin I.

Receptor Binding and Intracellular Signaling Pathways Modulated by this compound Motifs

Beyond enzymatic interactions, peptides containing the this compound sequence can also modulate cellular functions by binding to specific receptors and initiating intracellular signaling cascades.

Modulation of Calcium Sensing Receptors (CaSR) Signaling

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. nih.govresearchgate.net It is activated by its primary physiological agonist, extracellular calcium (Ca²⁺), but can also be allosterically modulated by other molecules, including L-amino acids. researchgate.netoup.com

Research has shown that the CaSR is stereoselective for L-amino acids and displays a preference for large aromatic ones. oup.com While L-Leucine (Leu) and L-Arginine (Arg) individually exhibit a very low potency for modulating CaSR activity, their presence within peptide motifs can contribute to receptor interaction. oup.com The rank order of potency for individual L-amino acids as allosteric modulators of CaSR is L-Phe = L-Trp > L-His > L-Ala > L-Glu > > L-Arg = L-Leu. oup.com These amino acids bind to the Venus FlyTrap (VFT) domain of the receptor, sensitizing it to Ca²⁺. oup.com For instance, in the presence of L-phenylalanine, the EC₅₀ value for Ca²⁺ₒ in human TT cells shifts from 1.8 mM to 1.2 mM, indicating increased sensitivity. oup.com

While direct studies on the "this compound" tripeptide are limited, the components are known to participate in CaSR modulation. Mutations in the transmembrane domain of the CaSR, such as at residues Phe-668, Arg-680, and Phe-684, can affect the binding of synthetic allosteric modulators without altering the receptor's response to calcium or phenylalanine, highlighting the complexity of allosteric binding sites. researchgate.netacs.org This suggests that peptide sequences could interact with these sites to modulate receptor function.

Mechanisms of Sympathetic Nervous System Activation and Receptor Coupling

The this compound motif is found within sequences of proteins that interact with G-protein coupled receptors (GPCRs), which are central to sympathetic nervous system signaling. nih.gov Peptides containing basic residues like arginine are known to be involved in various signaling pathways. smolecule.com The interaction of such peptides with cell membranes, facilitated by both the charged arginine and hydrophobic leucine and valine residues, is a critical step for receptor engagement. smolecule.comnih.gov While direct evidence linking the this compound tripeptide to specific sympathetic receptors is not extensively detailed in the provided sources, the structural characteristics of the motif are consistent with those required for receptor interaction.

Vascular Endothelial Growth Factor Receptor (VEGFR) Antagonism and Signaling Interference

Peptide motifs containing Arg-Leu sequences have been identified as potent antagonists of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov The tetrapeptide Arg-Leu-Tyr-Glu (RLYE), for example, effectively inhibits VEGF-A-induced angiogenesis by specifically binding to VEGFR-2 at the same site as VEGF-A, thereby blocking the ligand-receptor interaction and subsequent signaling cascades. nih.govresearchgate.net

Inhibitory Concentration (IC₅₀) of VEGFR-2 Antagonists
CompoundTargetIC₅₀ (nM)Reference
Arg-Leu-Tyr-Glu (RLYE)VEGF-A0.06-0.08 nih.gov
BevacizumabVEGF-A0.15 nih.gov
RamucirumabVEGFR-21-2 nih.gov
SunitinibVEGFR-280 nih.gov

Ion Channel Formation and Cation Selectivity in Artificial Bilayers

Peptides containing repeating Val-Arg-Leu motifs have been shown to form ion channels in artificial lipid bilayers. nih.gov Synthetic peptides designed based on the S4 segment of the sodium channel, such as H-(Val-Arg-Leu)₈-OH (VRL8), can form 3₁₀-helical structures in the presence of liposomes and create cation-selective ion channels. nih.gov

These channels exhibit small conductances, suggesting the formation of narrow pores. nih.gov The conductance of these channels is influenced by the size of the non-polar amino acid side chain (Ala vs. Val vs. Leu). nih.gov For example, channels formed by VRL8 in planar asolectin lipid bilayers have a conductance of approximately 2 picosiemens (pS). nih.gov These channels are generally cation-selective but not voltage-dependent. nih.gov The formation of these channels is a result of the self-aggregation of amphipathic peptide helices, where hydrophilic residues line the pore and hydrophobic residues interact with the lipid core of the membrane. pnas.org

Conductance of Peptide-Formed Ion Channels
PeptideConductance (pS)Lipid BilayerReference
H-(Val-Arg-Leu)₈-OH (VRL8)~2Asolectin nih.gov
H-(Leu-Arg-Leu)₈-OH (LRL8)~2Asolectin nih.gov
H-(Ala-Arg-Leu)₈-OH (ARL8)~23Asolectin nih.gov

Membrane Interactions and Cellular Translocation Mechanisms

Investigation of Hydrophobic and Electrostatic Interactions with Lipid Bilayers

The interaction of this compound motifs with lipid bilayers is governed by a combination of hydrophobic and electrostatic forces. The hydrophobic residues, Leucine (Leu) and Valine (Val), favorably partition into the hydrocarbon core of the lipid bilayer. nih.govrupress.org The positively charged Arginine (Arg) residue plays a crucial role in the initial electrostatic attraction to the negatively charged components of cell membranes, such as phosphate (B84403) groups on phospholipids. beilstein-journals.orgfrontiersin.org

The guanidinium (B1211019) group of arginine can form strong bidentate hydrogen bonds and electrostatic interactions with phosphate, sulfate, and carboxylate moieties on the cell surface. beilstein-journals.orgmdpi.com This interaction helps to localize the peptide at the membrane interface. mdpi.com Following this initial binding, the hydrophobic side chains of Leu and Val can insert into the apolar core of the membrane. nih.govfrontiersin.org This dual nature—hydrophilic charge and hydrophobicity—is characteristic of amphipathic peptides, which can disrupt or translocate across lipid bilayers. whiterose.ac.uk The presence of cholesterol in eukaryotic membranes can increase bilayer rigidity, potentially inhibiting the disruptive activity of such peptides. frontiersin.org

Characterization of Cell Penetration Mechanisms and Endocytosis in Research Models

Peptides containing basic and hydrophobic residues, such as the this compound motif, often act as Cell-Penetrating Peptides (CPPs). beilstein-journals.orgmdpi.com The cellular uptake of these peptides can occur through two main pathways: direct translocation across the membrane and energy-dependent endocytosis. beilstein-journals.orgresearchgate.net

Direct translocation is an energy-independent process that can involve the formation of transient pores or inverted micelles. beilstein-journals.orgresearchgate.net This mechanism is initiated by strong electrostatic interactions between the cationic arginine residue and the anionic lipid headgroups, followed by the insertion of the hydrophobic residues into the membrane core, leading to membrane destabilization and peptide entry. beilstein-journals.orgresearchgate.net

Alternatively, CPPs can be internalized via endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis. mdpi.com The specific pathway often depends on the peptide's concentration, the nature of any attached cargo, and the cell type being studied. researchgate.net For instance, studies with proline-rich peptides containing the Val-Arg-Leu sequence have shown rapid internalization into various cell types, a process that can be monitored using techniques like confocal microscopy. researchgate.net The addition of a fullerene amino acid to a peptide containing a Leu-Arg sequence was shown to dramatically facilitate its intracellular localization, indicating that modifications can significantly enhance cellular uptake. tandfonline.com

Structure Activity Relationship Sar and Conformational Studies of Leu Arg Val Sequences

Impact of Amino Acid Substitutions on Biological Efficacy and Specificity

The biological activity of peptides containing the Leu-Arg-Val sequence is highly sensitive to amino acid substitutions. The specific arrangement and properties of the amino acid side chains within and around this motif dictate the peptide's interaction with its biological target, thereby influencing its efficacy and specificity.

Studies on various peptides have shown that the hydrophobic residues, Leucine (B10760876) (Leu) and Valine (Val), and the positively charged Arginine (Arg) play critical roles. For instance, in certain antimicrobial peptides, the presence of hydrophobic amino acids like Leu and Val is crucial for their ability to disrupt bacterial cell membranes. mdpi.com The substitution of these residues can significantly alter the peptide's hydrophobicity, which in turn affects its antimicrobial potency. mdpi.com Research on the antimicrobial peptide V13K, for example, demonstrated that replacing the valine at position 16 with other amino acids (Lys, Glu, Gly, Ser, Ala, and Leu) resulted in a hydrophobicity-dependent change in antibacterial activity. mdpi.com Generally, a higher degree of hydrophobicity correlated with increased activity against Gram-negative bacteria. mdpi.com

The positively charged arginine residue is often essential for the initial electrostatic attraction between the peptide and the negatively charged components of bacterial membranes or specific receptor sites. nih.gov Substitution of arginine with other residues, particularly those with different charge characteristics, can drastically reduce or abolish biological activity. In some cases, replacing arginine with another positively charged amino acid like lysine (B10760008) can modulate the activity and even improve stability against certain proteases. nih.gov

Furthermore, the context of the surrounding amino acid sequence is paramount. In the case of myosuppressins, which are inhibitory insect neuropeptides, the C-terminal heptapeptide (B1575542) fragment Asp-His-Val-Phe-Leu-Arg-Phe-NH2 is required for activity comparable to the full-length peptide. nih.gov The branched, hydrophobic residues Val and Leu are critical for its inhibitory function and distinguish it from the structurally similar but stimulatory sulfakinins. nih.gov

The following table summarizes the impact of single amino acid substitutions on the biophysical properties and biological activities of an alpha-helical antibacterial peptide, providing a clear example of these principles.

Table 1: Effect of Single Amino acid Substitutions on Peptide Properties

Peptide Analogue Substitution at Position 16 Relative Hydrophobicity (Retention Time in min) Antimicrobial Activity (Geometric Mean MIC in μM)
V16K Val -> Lys 32.2 >64
V16E Val -> Glu 34.5 >64
V16G Val -> Gly 35.8 32
V16S Val -> Ser 36.5 16
V16A Val -> Ala 37.8 8

| V16L | Val -> Leu | 40.4 | 4 |

Data derived from a study on the V13K peptide framework. mdpi.com

Influence of Peptide Length, Cyclization, and Terminal Modifications on Activity and Stability

Peptide Length: The length of a peptide chain can directly impact its biological activity and stability. For many antimicrobial peptides, a certain minimum length is required to span the bacterial membrane or to adopt a specific secondary structure, such as an α-helix, which is often crucial for its function. researchgate.net Increasing the length of a peptide can enhance its activity up to a certain point, beyond which no further improvement is observed. researchgate.net Conversely, truncating a peptide to its minimal active sequence can be a strategy to reduce manufacturing costs and potential side effects.

Cyclization: Cyclization, the process of forming a cyclic peptide by linking the N- and C-termini or through side-chain linkages, is a powerful strategy to enhance peptide stability and activity. frontiersin.orgresearchgate.net Cyclic peptides often exhibit increased resistance to proteolytic degradation by exopeptidases. acs.org Furthermore, cyclization can constrain the peptide's conformation, pre-organizing it into a bioactive structure and reducing the entropic penalty upon binding to its target. acs.org This can lead to improved receptor affinity and selectivity. researchgate.net However, the effect of cyclization is not universally positive and can sometimes lead to a loss of activity. researchgate.net Studies on antimicrobial peptides have shown that cyclization can improve activity against certain pathogens and enhance stability in serum. researchgate.net

The following table provides examples of how these modifications can influence peptide characteristics.

Table 2: Influence of Modifications on Peptide Properties

Modification Type Example Effect on Activity/Stability Reference
Peptide Length Multimers of a 12-residue lytic base unit Activity increases with length up to 24 residues researchgate.net
Cyclization Backbone cyclization of KR-12 dimers Improved antimicrobial activity and proteolytic stability frontiersin.org
Terminal Modification Guanidination of lysine residues in a pepsin inhibitor Increased inhibitory activity and resistance to pepsin digestion nih.gov

| Terminal Modification | N-terminal acetylation and C-terminal amidation of Ala-based peptides | Stabilizes helical structure | frontiersin.org |

Conformational Analysis using Advanced Spectroscopic and Computational Methods

To gain a deeper understanding of the structure-activity relationships of this compound containing peptides, a variety of advanced analytical techniques are employed. These methods provide insights into the three-dimensional structure of these peptides and how they interact with their biological targets.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Studies of Peptide Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information about the presence of α-helices, β-sheets, and random coil structures. subr.edu For instance, CD studies on cyclic β-helical peptides containing Leu and Val residues have shown that they adopt distinct helical conformations in solution, which can change upon adsorption to a surface. biointerface.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level information about the three-dimensional structure and dynamics of peptides. mdpi.com Through various NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), it is possible to determine the spatial proximity of different atoms within the peptide, allowing for the calculation of its solution structure. mdpi.com NMR has been used to study the conformation of the peptide Leu-Arg-Arg-Ala-Ser-Leu-Gly when bound to its target, A-kinase, revealing that it likely binds in an extended coil conformation. nih.gov Furthermore, NMR relaxation dispersion experiments can be used to characterize the conformations of "invisible" excited states of peptides, providing insights into dynamic processes like protein folding and ligand binding. utoronto.ca

Molecular Dynamics Simulations and Homology Modeling of Peptide-Target Interactions

Computational methods play a crucial role in complementing experimental data and providing a dynamic picture of peptide behavior.

Molecular Dynamics (MD) simulations use classical mechanics to simulate the movements of atoms in a peptide over time. This allows researchers to explore the conformational landscape of a peptide and to study its interactions with other molecules, such as receptors or membranes, in atomistic detail. acs.org MD simulations have been used to investigate the adsorption of a titanium-binding peptide containing the sequence Arg-Lys-Leu-Pro-Asp-Ala onto a TiO2 surface, revealing the importance of a compact, "C"-shaped structure for binding. acs.org

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and the known structure of a homologous (evolutionarily related) protein. yasara.org This method is particularly useful when an experimental structure is not available. For example, homology modeling has been used to build a model of the PACE4 enzyme, providing insights into the structural differences in its substrate-binding subsites compared to the related enzyme furin. acs.org This information can then be used to design specific inhibitors.

Quantum Chemical Calculations for Understanding Peptide Bond Formation Propensity and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, can provide a highly detailed understanding of the electronic structure and energetics of molecules. These methods can be used to study the propensity of different amino acid pairs to form a peptide bond and to analyze the stability of the resulting peptide. austinpublishinggroup.comhilarispublisher.com By calculating properties such as bond orders, bond lengths, and activation energies, researchers can develop quantitative models to predict the ease of peptide bond formation. hilarispublisher.com These calculations have shown that the nature of the amino acid side chains (R-groups) has a significant inductive and steric influence on the reaction center during peptide bond formation. hilarispublisher.comresearchgate.net

Identification of Minimal Active Sequences and Pharmacophore Mapping within this compound Containing Peptides

A key aspect of peptide-based drug design is the identification of the smallest possible fragment of a peptide that retains biological activity, known as the minimal active sequence . This is often achieved through systematic truncation of the full-length peptide and testing the biological activity of the resulting fragments. For example, in the case of the insect myosuppressins, the C-terminal pentapeptide Val-Phe-Leu-Arg-Phe-NH2 was identified as the active core required for myoinhibitory activity. nih.gov

Once the minimal active sequence is known, pharmacophore mapping can be used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for the peptide's biological activity. A pharmacophore model defines the types of features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, charged groups) and their relative spatial orientation that are necessary for binding to a specific target. This information is invaluable for the design of smaller, non-peptidic molecules (peptidomimetics) that can mimic the activity of the original peptide but with improved pharmacokinetic properties.

Pre Clinical and Mechanistic Investigations of Bioactive Potential of Leu Arg Val Containing Peptides

Cardiovascular System Research: Mechanisms of Vasoregulatory and Pressor Effects in Animal Models

Peptides containing the Leu-Arg-Val sequence have been investigated for their effects on the cardiovascular system, particularly their role in blood pressure regulation.

One area of research has focused on hemorphins, which are peptides derived from the β-chain of hemoglobin. A specific fragment, Leu-Val-Val-hemorphin-7 (LVV-H7), has demonstrated pressor effects in rats. nih.gov Structure-activity relationship studies have revealed that the C-terminal Arg-Phe sequence within this peptide is crucial for its pressor activity. nih.gov The mechanism behind this effect appears to involve the activation of the sympathetic nervous system (SNS). nih.gov Further investigations suggest that LVV-H7 may interact with specific receptors that are functionally linked to phenytoin-sensitive sodium channels, leading to SNS activation. nih.gov Interestingly, the pressor effect of LVV-H7 is potentiated by captopril, an angiotensin-converting enzyme (ACE) inhibitor, suggesting that ACE may be involved in the degradation and inactivation of this peptide. nih.gov

In contrast to the pressor effects of LVV-H7, other peptides containing related sequences have been identified as ACE inhibitors, which would theoretically lead to a decrease in blood pressure. For instance, a peptide with the sequence Leu-Arg-Pro was found to have a hypotensive effect in spontaneously hypertensive rats (SHRs). tandfonline.com Another peptide, identified as Leu-Arg-Pro-Val-Ala-Ala, isolated from bovine lactoferrin hydrolysate, demonstrated dose-dependent reduction of systolic blood pressure in SHRs. nih.gov This peptide was found to be a noncompetitive inhibitor of ACE in vitro. nih.gov

Furthermore, the synthetic tetradecapeptide renin substrate (TDP), which has the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser, has been shown to produce a pressor response in conscious spontaneously hypertensive rats. tandfonline.com This effect was found to be dependent on its conversion by ACE. tandfonline.com

These findings highlight the complex and sometimes opposing roles that peptides containing this compound and similar sequences can play in cardiovascular regulation, acting as both pressor agents and antihypertensive compounds through different mechanisms.

Table 1: Summary of Cardiovascular Effects of this compound Containing Peptides in Animal Models

Peptide/Fragment Sequence Effect on Blood Pressure Proposed Mechanism Animal Model
Leu-Val-Val-hemorphin-7 (LVV-H7) Leu-Val-Val-...-Arg-Phe Pressor effect Activation of the sympathetic nervous system via specific receptors coupled to sodium channels. nih.gov Rat
Leu-Arg-Pro Leu-Arg-Pro Hypotensive effect Not specified in the provided text. tandfonline.com Spontaneously Hypertensive Rat (SHR)
Leu-Arg-Pro-Val-Ala-Ala Leu-Arg-Pro-Val-Ala-Ala Hypotensive effect Angiotensin-Converting Enzyme (ACE) inhibition. nih.gov Spontaneously Hypertensive Rat (SHR)

Immunomodulatory and Anti-inflammatory Mechanisms in Cell and Animal Models

Peptides incorporating the this compound motif have demonstrated notable immunomodulatory and anti-inflammatory properties in various in vitro and in vivo models. These peptides can influence the production of inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

In a study investigating a novel peptide toxin, Lycotoxin-Pa4a, from the spider Pardosa astrigera, the peptide was found to downregulate the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7). mdpi.com Conversely, it upregulated the anti-inflammatory cytokine IL-10. mdpi.com The underlying mechanism for these effects was identified as the inactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com

Similarly, peptides derived from the tryptic shaving of surface proteins of Streptococcus thermophilus LMD-9 exhibited anti-inflammatory activity. nih.gov This peptide hydrolysate significantly decreased the secretion of the pro-inflammatory cytokine IL-8 in LPS-stimulated human colon epithelial HT-29 cells. nih.gov In LPS-stimulated THP-1 macrophages, it reduced the production of IL-8 and IL-1β, as well as the protein expression levels of Pro-IL-1β and COX-2. nih.gov

Another peptide, Ac-Leu-Val-Ser-Arg-MCA, has been identified as a potential substrate for MALT1, a key protein in immune signaling. biosynth.com This peptide was shown to decrease inflammatory cytokines such as IL-1β and TNF-α. biosynth.com Furthermore, a synthetic peptide, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH, has been shown to inhibit the production of proinflammatory cytokines, including TNF-α, IL-1β, and IL-6, in human macrophages. biosynth.com

Vasoactive Intestinal Peptide (VIP), which contains the Leu-Arg sequence, is known for its potent anti-inflammatory activity in animal models of respiratory distress and acute lung injury. adipogen.com VIP acts by reducing the production of inflammatory cytokines like TNF-α, IL-12, IL-6, and IL-1β. adipogen.com

Animal models of inflammatory bowel disease (IBD) have also been used to study the role of adhesion molecules in inflammation. nih.gov While not directly focused on this compound, these models are crucial for understanding the broader context of inflammation where such peptides might act. nih.gov

The collective evidence from these studies suggests that peptides containing the this compound sequence can exert significant anti-inflammatory effects by targeting the production of key inflammatory cytokines and modulating critical signaling pathways like MAPK.

Table 2: Immunomodulatory and Anti-inflammatory Effects of this compound Containing Peptides

Peptide/Source Model System Key Findings
Lycotoxin-Pa4a LPS-stimulated RAW 264.7 murine macrophages Decreased iNOS, COX-2, IL-1β, TNF-α; Increased IL-10 via MAPK pathway inactivation. mdpi.com
Streptococcus thermophilus peptides LPS-stimulated HT-29 and THP-1 cells Decreased IL-8, IL-1β, Pro-IL-1β, and COX-2. nih.gov
Ac-Leu-Val-Ser-Arg-MCA Not specified Decreased IL-1β and TNF-α. biosynth.com
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH Human macrophages Inhibited production of TNF-α, IL-1β, and IL-6. biosynth.com

Antioxidant Activity and Molecular Pathways in Cellular Systems

Peptides containing the this compound sequence have been identified as having significant antioxidant properties. This activity is often attributed to the specific amino acid composition and sequence, which can influence their ability to scavenge free radicals and chelate metal ions.

Research on peptides from various natural sources has highlighted the contribution of hydrophobic amino acids, such as leucine (B10760876) and valine, particularly when located at the N-terminus, to their antioxidant capacity. jmb.or.krmdpi.com The presence of basic amino acids like arginine also appears to be important. mdpi.com For instance, peptides isolated from Korean rice wine, including Leu(Val)-Lys-Arg-Pro, demonstrated antioxidant activity. jmb.or.kr The antioxidant properties of these peptides are thought to be enhanced by the presence of hydrophobic amino acids at the N-terminal and other residues like proline in the sequence. jmb.or.kr

Similarly, a study on wheat gluten hydrolysates identified several potent antioxidant peptides, including Leu-Val-Ser. researchgate.netnih.gov The antioxidant capacity of these peptides is linked to their amino acid composition, with leucine being noted for its strong chelation effects. nih.gov The high content of antioxidant amino acids like leucine, arginine, and valine in the wheat oligopeptides (WOP) was suggested to contribute to their ability to chelate metal ions. nih.gov

In a study on palm kernel expeller glutelin-1 hydrolysates, four antioxidant peptides were identified, including Thr-Val-Phe-Asp-Gly-Glu-Leu-Arg and Leu-Val-Tyr-Ile-Ile-Gln-Gly-Arg. rsc.org The high antioxidant activity of these peptides was attributed to the presence of hydrophobic amino acids like leucine and valine, as well as other residues such as tyrosine and cysteine. rsc.org The hydrophobicity of the peptide Leu-Val-Tyr-Ile-Ile-Gln-Gly-Arg was correlated with its higher antioxidant activity. rsc.org

The proposed mechanisms for the antioxidant activity of these peptides include their ability to scavenge free radicals and chelate pro-oxidative metal ions. The hydrophobic nature of leucine and valine may facilitate their interaction with lipid-based free radicals, while the guanidinium (B1211019) group of arginine can contribute to their radical scavenging capabilities.

Table 3: Antioxidant Activity of this compound Containing Peptides

Peptide/Source Sequence Key Findings on Antioxidant Activity
Korean Rice Wine Peptides Leu(Val)-Lys-Arg-Pro Demonstrated antioxidant activity, attributed to hydrophobic N-terminal amino acids and proline. jmb.or.kr
Wheat Gluten Hydrolysate Leu-Val-Ser Identified as a potent antioxidant peptide; leucine noted for strong chelation effects. researchgate.netnih.gov
Palm Kernel Expeller Glutelin-1 Hydrolysate Thr-Val-Phe-Asp-Gly-Glu-Leu-Arg Identified as an antioxidant peptide. rsc.org

Anti-angiogenic and Tumor Progression Mechanisms in Pre-clinical Models

Peptides containing the this compound sequence have been investigated for their potential to influence angiogenesis and tumor progression in pre-clinical settings.

A peptide known as Multi-Leu peptide, with the sequence Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2, has been identified as a selective inhibitor of the proprotein convertase PACE4. iscabiochemicals.com PACE4 plays a significant role in prostate cancer. The Multi-Leu peptide has been shown to significantly reduce the proliferation of DU145 and LNCaP prostate cancer-derived cell lines and induce G0/G1 cell cycle arrest, consistent with PACE4 inhibition. iscabiochemicals.com

Another area of research involves laminin-derived peptides. The peptide AG-73 (Arg-Lys-Arg-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-Thr) from the laminin (B1169045) alpha1 chain was found to enhance murine melanoma cell metastases to the liver in mice. nih.gov The minimal active sequence was identified as Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg. nih.gov In vitro, this peptide promoted tumor cell adhesion, migration, invasion, and gelatinase production. nih.gov

In the context of breast cancer, alterations in plasma-free amino acid (PFAA) profiles, including those of leucine, arginine, and valine, have been observed. nih.gov Decreased levels of arginine have been noted in patients with various cancers, suggesting a disturbance in arginine metabolism in the presence of a malignancy. nih.gov Conversely, some studies have reported increased levels of certain amino acids, including leucine and valine, in breast cancer patients, which may be related to the tumor's metabolic activity. nih.gov

Furthermore, synthetic peptides are being explored for their therapeutic potential. For example, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH is a synthetic peptide used in cancer research for its ability to interact with specific receptors and explore cellular signaling pathways. chemimpex.com Similarly, H-Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH is being investigated in targeted cancer therapies. chemimpex.com

These findings suggest that peptides containing this compound can have dual and context-dependent roles in cancer, either inhibiting tumor growth or potentially promoting metastasis, highlighting the need for further research to delineate their precise mechanisms of action.

Table 4: Effects of this compound Containing Peptides on Angiogenesis and Tumor Progression

Peptide/Fragment Sequence Effect Mechanism/Observation Pre-clinical Model
Multi-Leu peptide Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 Anti-proliferative Inhibition of proprotein convertase PACE4, leading to G0/G1 cell cycle arrest. iscabiochemicals.com Prostate cancer cell lines (DU145, LNCaP)
AG-73 Arg-Lys-Arg-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-Thr Pro-metastatic Enhances tumor cell adhesion, migration, invasion, and gelatinase production. nih.gov Murine melanoma (B16F10) in mice

Metabolic Regulation Research: Involvement in Glucose Homeostasis and Protein Synthesis Pathways

Peptides and amino acids, including leucine, arginine, and valine, play crucial roles in metabolic regulation, particularly in glucose homeostasis and protein synthesis.

Leucine, a branched-chain amino acid (BCAA), is a well-known signaling molecule that regulates protein synthesis, primarily through the activation of the mTORC1 signaling pathway. nih.govplos.org Arginine also participates in inducing cell-specific phosphorylation of mTORC1, thereby influencing intracellular protein turnover. nih.gov The metabolism of BCAAs like leucine and valine is interconnected with pyruvate (B1213749) metabolism, the TCA cycle, and fatty acid oxidation. tandfonline.com

In dairy cows, a duodenal bolus infusion of leucine led to a significant decrease in the plasma concentrations of other BCAAs, isoleucine and valine, as well as other amino acids. plos.org This suggests that leucine may stimulate the influx of these amino acids into cells, making them available for protein synthesis or oxidation. plos.org

The metabolism of amino acids is also closely linked to inflammatory responses. For example, arginine and proline metabolic pathways are important for regulating immune cell function. nih.gov In postoperative gastric cancer patients, higher levels of certain amino acids, including leucine and arginine, on the third postoperative day were associated with lower levels of C-reactive protein (CRP), an inflammatory marker. nih.gov

In the context of plant metabolism, the biosynthesis of amino acids like leucine, valine, and arginine is regulated by end-product feedback inhibition loops. oup.com The metabolic pathways of these amino acids are also transcriptionally regulated in response to abiotic stresses. oup.com

These studies underscore the integral role of this compound and its constituent amino acids in fundamental metabolic processes, linking nutrient sensing to protein synthesis, immune function, and stress responses.

Table 5: Involvement of this compound and Constituent Amino acids in Metabolic Regulation

Amino Acid/Peptide Metabolic Process Key Findings Model System
Leucine, Arginine Protein Synthesis Induce cell-specific phosphorylation of mTORC1. nih.gov General cellular context
Leucine Amino Acid Homeostasis Duodenal infusion decreased plasma levels of other BCAAs and amino acids. plos.org Dairy cows
Leucine, Arginine Inflammatory Response Higher postoperative levels correlated with lower CRP in gastric cancer patients. nih.gov Human

Antiviral Mechanisms and Efficacy in Model Systems

The this compound sequence and peptides containing it have been implicated in antiviral mechanisms, particularly in the context of viral replication.

In studies of HIV-1 reverse transcriptase (RT), mutations at codon 74, which can involve leucine and valine, have been shown to impact viral replication. nih.gov Specifically, a change from leucine to valine at this position in the background of another mutation (K65R) resulted in a highly attenuated virus. nih.gov This suggests that the specific amino acid at this position is critical for the function of the reverse transcriptase and, consequently, for viral replication.

The interaction between viral proteins and host cell factors is another area where this sequence is relevant. The Arg-Leu/Val pair has been identified as being important in viral proteins, such as the HSV ICP27 protein, for binding to the mRNA export factor REF, which influences viral replication.

Furthermore, peptides have been designed to target viral components. For instance, a peptide with the sequence Abz-Lys-Lys-Gln-Arg-Ala-Gly-Val-Leu-Tyr(NO2)-NH2 is used as an inhibitor of the Dengue Fever Virus protease. biosynth.com

In the context of Hepatitis C Virus (HCV), a peptide derived from the non-structural 5A (NS5A) protein, H-Ser-Gly-Ser-Trp-Leu-Arg-Asp-Val-Trp-Asp-Trp-Ile-Cys-Thr-Val-Leu-Thr-Asp-Phe-Lys-Thr-Trp-Leu-Gln-Ser-Lys-Leu-Asp-Tyr-Lys-Asp-NH2, has been used to study the interaction of NS5A with host cell lipids, which is crucial for viral genome replication. nih.gov

Other Investigated Biological Activities: Cell Adhesion and Migration, Tissue Repair Mechanisms

Peptides containing the this compound motif are involved in a range of other biological processes, including cell adhesion, migration, and tissue repair.

The tripeptide Leu-Asp-Val (LDV) has been identified as the minimal essential sequence within the IIICS domain of fibronectin for binding to the VLA-4 integrin receptor, which is crucial for cell adhesion. researchgate.net Cyclic peptides containing the sequence MePhe-Leu-Asp-Val-D-Arg-D-Arg have been shown to be potent inhibitors of VLA-4-mediated cell adhesion. nih.gov

In the context of tissue repair, the peptide Ser-Val-Val-Tyr-Gly-Leu-Arg (SVVYGLR), derived from osteopontin, has been shown to promote adhesion, migration, and proliferation in endothelial cells. viamedica.pl This peptide can also improve the proliferation of mesenchymal stem cells and upregulate neovascularization. oup.com Its role in tissue repair is linked to its ability to modulate the microenvironment. nih.gov For instance, it can enhance cell migration and the expression of adhesion proteins in human gingival fibroblasts, suggesting its potential in wound healing. viamedica.pl

Cadherin peptides, such as one with the sequence Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2, are involved in homophilic cell-cell adhesion and can inhibit the adhesion of bovine brain microvessel endothelial cells. chemicalbook.com

The ability of cells to migrate can also be influenced by these peptides. For example, a laminin-alpha1-chain peptide containing the sequence Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg was found to enhance tumor cell migration in vitro. nih.gov Additionally, synthetic hydrogels composed of peptides can provide a scaffold for cell migration and tissue regeneration. corning.com

These findings demonstrate the broad involvement of this compound containing peptides in fundamental cellular processes that are critical for development, immune surveillance, and the restoration of tissue integrity after injury.

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
Leu-Val-Val-hemorphin-7 (LVV-H7)
Arg-Phe
Captopril
Leu-Arg-Pro
Leu-Arg-Pro-Val-Ala-Ala
Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser
Lycotoxin-Pa4a
Inducible nitric oxide synthase (iNOS)
Cyclooxygenase-2 (COX-2)
Interleukin-1β (IL-1β)
Tumor necrosis factor-α (TNF-α)
Interleukin-10 (IL-10)
Streptococcus thermophilus peptides
Interleukin-8 (IL-8)
Pro-IL-1β
Ac-Leu-Val-Ser-Arg-MCA
MALT1
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH
Interleukin-6 (IL-6)
Vasoactive Intestinal Peptide (VIP)
Interleukin-12 (IL-12)
Leu(Val)-Lys-Arg-Pro
Leu-Val-Ser
Thr-Val-Phe-Asp-Gly-Glu-Leu-Arg
Leu-Val-Tyr-Ile-Ile-Gln-Gly-Arg
Multi-Leu peptide
Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2
PACE4
AG-73
Arg-Lys-Arg-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-Thr
Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH
H-Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH
Leucine
Arginine
Valine
Isoleucine
Proline
C-reactive protein (CRP)
Abz-Lys-Lys-Gln-Arg-Ala-Gly-Val-Leu-Tyr(NO2)-NH2
H-Ser-Gly-Ser-Trp-Leu-Arg-Asp-Val-Trp-Asp-Trp-Ile-Cys-Thr-Val-Leu-Thr-Asp-Phe-Lys-Thr-Trp-Leu-Gln-Ser-Lys-Leu-Asp-Tyr-Lys-Asp-NH2
Leu-Asp-Val (LDV)
MePhe-Leu-Asp-Val-D-Arg-D-Arg
Ser-Val-Val-Tyr-Gly-Leu-Arg (SVVYGLR)

Advanced Research Applications and Future Directions in Leu Arg Val Peptide Science

Development of Leu-Arg-Val Based Research Probes and Biosensors

The unique biochemical properties of peptides containing the this compound sequence have positioned them as valuable tools in the development of research probes and biosensors. These tools are instrumental in creating novel enzyme activity assays and in the development of diagnostic and cell analysis techniques.

Novel Enzyme Activity Assays and Diagnostic Tool Development

Peptides incorporating the this compound sequence have been instrumental in the creation of sensitive and specific enzyme assays, particularly for proteases. These assays are crucial for understanding enzyme kinetics, identifying enzyme dysfunction in diseases, and for drug discovery. chemimpex.comchemimpex.com

One key application is in the development of fluorogenic and chromogenic substrates. biosynth.comnovoprolabs.com For instance, D-Val-Leu-Arg-p-nitroanilide (pNA) serves as a chromogenic substrate for glandular kallikrein, an enzyme implicated in various physiological processes. novoprolabs.comsigmaaldrich.com The cleavage of the pNA group by the enzyme results in a color change that can be quantified to determine enzyme activity. novoprolabs.comsigmaaldrich.com Similarly, fluorescently labeled this compound peptides, such as D-Val-Leu-Arg-7-amino-4-trifluoromethylcoumarin (AFC), offer even higher sensitivity in detecting protease activity. biosynth.comnih.gov These substrates have been successfully used to study kallikrein activity in biological samples like saliva. nih.gov

Furthermore, the specificity of these peptide substrates allows for their use in diagnostic tools. chemimpex.comchemimpex.com For example, assays based on these substrates can help detect abnormal protease activity associated with certain diseases. chemimpex.comchemimpex.com The development of intramolecularly quenched fluorogenic peptides, such as those related to Leu-enkephalin containing an Arg-Val cleavage site, has led to highly selective assays for enzymes like neutral endopeptidase (NEP). nih.gov These advanced probes are designed to be resistant to cleavage by other enzymes, ensuring high specificity. nih.gov

The versatility of this compound based peptides extends to their use in biosensors for detecting various analytes. biosynth.comuliege.begoogle.com For example, a biosensor for the protease matriptase was developed using a dimerization-dependent red fluorescent protein containing the matriptase cleavage sequence Ser-Lys-Leu-Arg-Val-Val-Gly-Gly. nih.gov Cleavage of this sequence leads to a measurable change in fluorescence, allowing for the quantification of matriptase activity. nih.gov Such biosensors hold promise for monitoring disease-related protease activity in real-time. nih.gov

Table 1: Examples of this compound Based Peptides in Enzyme Assays and Diagnostics

Peptide Derivative Application Detection Method Target Enzyme(s) Reference(s)
D-Val-Leu-Arg-p-nitroanilide (pNA) Chromogenic substrate for enzyme activity assays Colorimetric Glandular kallikrein, Fibrinolytic enzymes novoprolabs.comsigmaaldrich.com
D-Val-Leu-Arg-7-amino-4-trifluoromethylcoumarin (AFC) Fluorogenic substrate for enzyme activity assays Fluorometric Kallikrein biosynth.comnih.gov
Abz-Gly-Gly-D-Phe-Leu-Arg-Arg-Val-EDDnp Intramolecularly quenched fluorogenic substrate Fluorometric Neutral endopeptidase (NEP) nih.gov
Ser-Lys-Leu-Arg-Val-Val-Gly-Gly Protease cleavable linker in a fluorescent protein biosensor Fluorescent Matriptase nih.gov
H-D-Val-Leu-Arg-pNA·2AcOH Substrate for protease assays and diagnostic kits Not specified Proteases chemimpex.comchemimpex.com

Cell Adhesion and Migration Assay Development

The Leu-Asp-Val (LDV) sequence, a variation of the this compound motif, is a recognized cell-binding domain derived from fibronectin. researchgate.net This has led to the development of various in vitro assays to study cell adhesion and migration, processes fundamental to development, immunity, and disease.

Peptides containing the LDV sequence have been synthesized and evaluated in cell adhesion assays. researchgate.netnih.gov For instance, cyclic peptides incorporating MePhe-Leu-Asp-Val have been shown to be potent inhibitors of VLA-4-mediated cell adhesion. nih.gov These assays typically involve coating plates with a substrate like fibronectin or VCAM-1 and then measuring the adhesion of cells, such as MOLT-4 cells, in the presence or absence of the peptide. nih.gov The minimal sequence required for this cell adhesion activity was identified as Leu-Asp-Val. researchgate.net

Furthermore, peptides containing these motifs are used to investigate cell migration. nih.govgoogle.com In vitro wound healing assays are a common method where a "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the gap is measured. viamedica.pl The effect of peptides on this process can be quantified. For example, a synthetic peptide, SVVYGLR, which contains a Leu-Arg sequence, has been shown to enhance the migration of human gingival fibroblasts in such assays. viamedica.pl The expression of adhesion-related proteins like collagen, vinculin, and integrins can also be analyzed in these assays to understand the molecular mechanisms of action. viamedica.pl

These assay systems are critical for screening potential therapeutic agents that can modulate cell adhesion and migration in various pathological conditions, including inflammation and cancer metastasis. nih.govnih.gov

Utilization of In Vitro Cell Culture and Ex Vivo Organ/Tissue Models for Mechanistic Research

In vitro cell culture and ex vivo organ/tissue models are indispensable tools for elucidating the biological mechanisms of this compound containing peptides. acs.orgunl.pt These systems allow for controlled experiments to study cellular responses and interactions. biorxiv.org

In vitro studies using various cell lines are common. For instance, the effects of peptides on cell viability, proliferation, and differentiation are often assessed in cell culture. biorxiv.org Researchers have used mouse embryonic stem cells to study the effects of arginine and leucine (B10760876) deprivation, revealing insights into cell cycle control and metabolic adaptation. biorxiv.org Human gingival fibroblasts have been used to study the wound healing properties of a modified SVVYGLR peptide, which includes a Leu-Arg sequence. viamedica.pl Furthermore, the antibacterial and antibiofilm activities of synthetic peptides have been evaluated in vitro against pathogens like Staphylococcus aureus. acs.orglifescienceproduction.co.uk

Ex vivo models, which use tissues or organs outside of the living organism, provide a more complex and physiologically relevant environment than cell culture. acs.org For example, the efficacy of antimicrobial peptides has been tested on wounded ex vivo human and murine skin to assess their ability to eradicate infections in a setting that more closely mimics a real wound. lifescienceproduction.co.uk The effects of the D-Val-Leu-Arg-chloromethyl ketone inhibitor have been tested in vivo to study its influence on vascular resistance in the submandibular gland. nih.gov

These models are also crucial for studying the neuroprotective effects of peptides. For example, the antioxidant and anti-neuroinflammatory effects of a selenopeptide containing a Val-Pro-Arg-Lys-Leu sequence have been compared to its native form in both PC12 cells (in vitro) and in a mouse model of lipopolysaccharide-induced injury (in vivo). acs.orgnih.gov Such studies help to understand the role of specific amino acid modifications, like the inclusion of selenium, on the peptide's bioactivity. nih.gov

Integration of Computational Peptide Design and Optimization in Experimental Research

Computational tools have become increasingly vital in peptide science, enabling the rational design and optimization of peptides with desired biological activities. rsc.org These in silico approaches can predict bioactive sequences and guide experimental validation, accelerating the discovery process. rsc.org

De novo design programs and molecular dynamics simulations are used to create virtual libraries of peptides and assess their potential interactions with target molecules. researchgate.net For example, computational modeling has been used to design peptide ligands for small molecules like ochratoxin A. researchgate.net By screening a virtual library, researchers can identify promising peptide sequences for synthesis and subsequent experimental testing. researchgate.net

Structure-activity relationship (SAR) studies are often enhanced by computational methods. chemimpex.com By systematically modifying a peptide sequence (e.g., through truncation, deletion, or amino acid scanning) and evaluating the effects on activity, researchers can identify key residues and structural motifs. rsc.org Computational analysis can help rationalize these experimental findings and predict the effects of further modifications.

Computational approaches are also used to design peptides with improved properties, such as increased stability or enhanced cell penetration. researchgate.net For instance, algorithms have been developed to design highly selective antimicrobial peptides with potent activity and low toxicity. acs.org These algorithms can consider various parameters, including amino acid composition, helicity, and hydrophobicity, to predict the most promising candidates. acs.org The integration of computational design with experimental validation represents a powerful strategy for developing novel peptide-based therapeutics and research tools. rsc.org

Unexplored Research Avenues and Future Challenges in this compound Peptide Studies

Despite the progress made, several research avenues concerning this compound peptides remain largely unexplored, and significant challenges persist.

A primary area for future research is the comprehensive elucidation of the in vivo mechanisms of action for many of these peptides. While in vitro and ex vivo studies provide valuable insights, understanding how these peptides behave in a complex living organism is crucial for their therapeutic development. This includes studying their pharmacokinetics, biodistribution, and off-target effects.

The development of more sophisticated and physiologically relevant in vitro and ex vivo models is another important direction. Three-dimensional cell culture systems, organ-on-a-chip technologies, and humanized animal models could provide more accurate predictions of in vivo efficacy and toxicity.

A significant challenge lies in overcoming the inherent limitations of peptides as therapeutic agents, such as their poor oral bioavailability and susceptibility to proteolytic degradation. Future research will likely focus on developing novel delivery systems and chemical modifications to enhance their stability and targeted delivery. This could involve encapsulation in nanoparticles, pegylation, or the incorporation of unnatural amino acids. viamedica.pl

The full potential of computational design has yet to be realized. Integrating machine learning and artificial intelligence into peptide design algorithms could lead to the discovery of novel peptides with unprecedented activities and specificities. Furthermore, the development of computational tools that can accurately predict the immunogenicity of peptides would be a major advancement for their clinical translation.

Finally, exploring the role of this compound containing peptides in a wider range of biological processes and diseases is warranted. For example, their potential roles in modulating the gut microbiome, influencing epigenetic modifications, or acting as signaling molecules in complex cellular networks are areas ripe for investigation. nih.gov Addressing these challenges and exploring these new frontiers will be key to unlocking the full therapeutic and scientific potential of this compound peptides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.